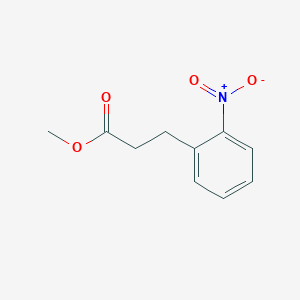

Methyl 3-(2-nitrophenyl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 3-(2-nitrophenyl)propanoate |

InChI |

InChI=1S/C10H11NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

JZUUWUDINSQSRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 2 Nitrophenyl Propanoate and Its Analogues

Strategies for Constructing the Propanoate Framework

The synthesis of Methyl 3-(2-nitrophenyl)propanoate and its analogues can be approached through two primary strategic disconnections: formation of the ester group from a pre-existing carboxylic acid, or construction of the carbon-carbon backbone of the propanoate chain.

Esterification Reactions for Methyl Ester Formation

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-(2-nitrophenyl)propanoic acid. nih.govambeed.com Fischer-Speier esterification is a classic and effective approach. This method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the product ester.

For the synthesis of the related unsaturated analogue, methyl 3-(2-nitrophenyl)prop-2-enoate, a similar esterification process is employed on the corresponding cinnamic acid derivative. In one documented procedure, 3-(2-nitrophenyl)prop-2-enoic acid is refluxed with methanol and catalytic concentrated H₂SO₄ at 65°C for 12 hours. The product is then isolated through an extractive workup with a solvent like dichloromethane (B109758), followed by purification.

The efficiency of esterification can be influenced by several factors, as detailed in studies on similar compounds. The choice of catalyst, reaction temperature, and removal of water are critical for achieving high yields. Solid acid catalysts, such as the cesium-exchanged heteropoly acid Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay, have also been explored for the esterification of propanoic acid, demonstrating the potential for reusable and environmentally benign catalytic systems. rsc.org

Table 1: Representative Esterification Reaction Parameters

| Reactant | Alcohol | Catalyst | Temperature | Reaction Time |

|---|---|---|---|---|

| 3-(2-Nitrophenyl)prop-2-enoic acid | Methanol | H₂SO₄ | 65°C | 12 hours |

| Propanoic Acid | 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 180°C | Not specified rsc.org |

Carbon-Carbon Bond Formation: Condensation and Coupling Approaches

Alternative strategies involve forming the carbon skeleton of the propanoate chain through various carbon-carbon bond-forming reactions. These methods often start with simpler precursors, such as 2-nitrobenzaldehyde (B1664092).

Aldol-type condensation reactions provide a powerful means to construct the C-C bond between the aromatic ring and the propanoate side chain. In a typical approach, the enolate of methyl acetate (B1210297) (or a related acetate derivative) can be reacted with 2-nitrobenzaldehyde. The resulting aldol (B89426) adduct, a β-hydroxy ester, can then be dehydrated to yield the unsaturated analogue, methyl 3-(2-nitrophenyl)prop-2-enoate. Subsequent reduction of the double bond would yield the target saturated ester.

Vapor-phase aldol condensations have been studied extensively for the reaction of methyl acetate with formaldehyde (B43269) to produce methyl acrylate (B77674), highlighting the industrial potential of such methods. escholarship.org These reactions are often catalyzed by supported alkali metal oxides, where the basic sites on the catalyst are crucial for generating the enolate intermediate. escholarship.org While not specifically documented for 2-nitrobenzaldehyde and methyl acetate, the principles are directly applicable for the synthesis of the target compound's framework.

The Horner-Wadsworth-Emmons (HWE) reaction is a highly efficient method for synthesizing α,β-unsaturated esters, such as methyl 3-(2-nitrophenyl)prop-2-enoate, with excellent control over the stereochemistry of the resulting double bond (typically favoring the E-isomer). This reaction involves the condensation of an aldehyde with a stabilized phosphonate (B1237965) ylide.

For the synthesis of methyl 3-(2-nitrophenyl)prop-2-enoate, the reaction proceeds between 2-nitrobenzaldehyde and a phosphonate ester like diethyl (methoxycarbonylmethyl)phosphonate. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The phosphonate ylide attacks the aldehyde, leading to a phosphonate intermediate that eliminates diethyl phosphate (B84403) to form the desired α,β-unsaturated ester.

Table 2: Typical HWE Reaction Components for Unsaturated Analogues

| Aldehyde | Phosphonate Reagent | Base | Solvent |

|---|---|---|---|

| 2-Nitrobenzaldehyde | Diethyl (methoxycarbonylmethyl)phosphonate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) |

The Knoevenagel condensation is another classic carbon-carbon bond-forming reaction that is particularly effective for synthesizing unsaturated systems. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like an amine or its salt (e.g., piperidine (B6355638) or pyridine).

A common route to the unsaturated precursor of this compound involves the Knoevenagel condensation of 2-nitrobenzaldehyde with malonic acid. This reaction yields 3-(2-nitrophenyl)prop-2-enoic acid, which can then be esterified as described previously to give methyl 3-(2-nitrophenyl)prop-2-enoate. This two-step sequence is a robust and widely used method for accessing such compounds. The reaction conditions, including catalyst choice and temperature, can be optimized to maximize yield and minimize side reactions.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organohalide, is a cornerstone of this field. youtube.com While direct synthesis of this compound via this method is not prominently reported, a plausible synthetic route could involve the coupling of a 2-nitrophenylboronic acid with a suitable three-carbon electrophile, such as methyl 3-bromopropanoate.

The versatility of Suzuki-Miyaura coupling has been demonstrated in the synthesis of various biaryls and complex molecules. nih.gov Key to the success of these reactions is the selection of the palladium catalyst, ligand, and base. nih.gov For instance, catalysts like Pd(OAc)₂ combined with phosphine (B1218219) ligands such as SPhos or XPhos are effective in coupling various aryl halides. nih.gov A nickel-based catalyst system, NiCl₂(PCy₃)₂, has also been shown to effectively couple aryl carbamates, highlighting the expanding scope of cross-coupling methodologies beyond traditional organohalides. nih.gov These methods represent a flexible platform for creating the core structure of the target molecule and its analogues.

Table 3: Common Components in Suzuki-Miyaura Cross-Coupling Reactions

| Palladium Source | Ligand | Base | Coupling Partners |

|---|---|---|---|

| Pd(OAc)₂ nih.gov | SPhos, XPhos nih.gov | K₂CO₃ nih.gov | Aryl Halide + Organoboron Compound youtube.comnih.gov |

| NiCl₂(PCy₃)₂ nih.gov | PCy₃ nih.gov | K₃PO₄ | Aryl Carbamate + Arylboronic Acid nih.gov |

Introduction and Functionalization of the Nitroaryl Moiety

The nitroaryl moiety is a critical pharmacophore and a versatile synthetic handle in organic chemistry. Its presence in the propanoate structure allows for a range of chemical transformations, primarily involving the aromatic ring and the nitro group itself.

Direct Nitration of Precursors (e.g., methyl trans-cinnamate)

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. aiinmr.com In the context of synthesizing nitrophenyl propanoates, direct nitration of a precursor like methyl benzoate (B1203000) serves as an illustrative model. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which react to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com

The substituent already present on the aromatic ring dictates the position of the incoming nitro group. An ester group, such as the one in methyl benzoate, is an electron-withdrawing group and a deactivator of the benzene (B151609) ring towards electrophilic attack. rsc.org It directs incoming electrophiles primarily to the meta-position (position 3). rsc.org This regioselectivity is due to the relative stability of the resonance structures of the reaction intermediate. rsc.org While this deactivation makes the reaction slower than the nitration of benzene, it provides a reliable method for synthesizing meta-nitro-substituted aromatic esters. aiinmr.com The loss of symmetry upon nitration is observable in the 13C NMR spectrum, where a symmetric precursor like methyl benzoate shows 4 signals for the 6 aromatic carbons, while the resulting methyl 3-nitrobenzoate shows 6 distinct signals for the ring carbons. aiinmr.com

Table 1: Reaction Details for Nitration of Methyl Benzoate

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | Methyl benzoate, Concentrated Nitric Acid, Concentrated Sulfuric Acid | rsc.org |

| Electrophile | Nitronium ion (NO₂⁺) | aiinmr.com |

| Mechanism | Electrophilic Aromatic Substitution | rsc.org |

| Regioselectivity | Meta-directing due to the electron-withdrawing ester group | rsc.org |

| Purification | Recrystallization from a water/ethanol mixture | rsc.org |

Selective Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding amino derivatives like methyl 3-(2-aminophenyl)propanoate, which are valuable intermediates for pharmaceuticals and other fine chemicals. chemistryviews.orgpsu.edu A key challenge is the chemoselective reduction of the nitro group without affecting other reducible functionalities, such as the ester group. psu.edu Modern synthetic chemistry offers a plethora of methods to achieve this selectivity.

Catalytic hydrogenation is a common approach, but the choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions like the hydrogenation of the aromatic ring. youtube.com A wide array of catalytic systems has been developed to provide mild and selective reductions. These include both heterogeneous and homogeneous catalysts.

Heterogeneous Catalysis:

Iron-based systems: An efficient Fe/CaCl₂ system can be used for catalytic transfer hydrogenation, showing excellent tolerance for sensitive functional groups like esters. organic-chemistry.org Similarly, well-defined iron catalysts using formic acid as a reducing agent work under mild, base-free conditions. organic-chemistry.org

Noble Metals: Platinum (Pt) colloids supported on gum acacia have been used with H₂ gas, demonstrating high selectivity for the nitro group in the presence of halogens, aldehydes, and ketones. psu.edu

Photocatalysis: A system using vanadium oxide on titania (V₂O₅/TiO₂) under visible blue LED light with hydrazine (B178648) hydrate (B1144303) as the reductant provides high yields (up to 95%) and is compatible with various functional groups. chemistryviews.org Silver nanoparticles supported on titania (Ag/TiO₂) also catalyze the reduction of nitroarenes to aryl amines with high efficiency using sodium borohydride (B1222165) (NaBH₄). nih.gov

Homogeneous and Metal-Free Catalysis:

Boron-based reagents: Metal-free reduction can be achieved using tetrahydroxydiboron (B82485) in water, offering good functional group tolerance. organic-chemistry.org The combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide in isopropanol (B130326) also selectively reduces aromatic nitro compounds. organic-chemistry.org

Hydrazine-based systems: Hydrazine hydrate in the presence of zinc or magnesium powder offers a rapid, inexpensive, and selective method for reducing nitro groups at room temperature without requiring a pressurized apparatus or strong acid medium. niscpr.res.in

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reductant that typically does not reduce nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by combining it with transition metal complexes, such as Ni(PPh₃)₄, allowing for the selective reduction of nitroarenes while tolerating ester groups. psu.edujsynthchem.com

Table 2: Comparison of Selective Nitro Group Reduction Methodologies

| Catalytic System / Reagent | Reductant | Solvent | Key Features | Source(s) |

|---|---|---|---|---|

| Fe/CaCl₂ | Transfer Hydrogenation | Not specified | Tolerates halides, carbonyls, esters | organic-chemistry.org |

| Iron-based complex | Formic Acid | Not specified | Mild, base-free conditions | organic-chemistry.org |

| V₂O₅/TiO₂ | Hydrazine Hydrate | Ethanol | Visible light photocatalysis; high yields (up to 95%) | chemistryviews.org |

| Ag/TiO₂ | NaBH₄ | Not specified | High yields (>90%) and selectivity (>98%) | nih.gov |

| Tetrahydroxydiboron | Self (in water) | Water | Metal-free, mild conditions | organic-chemistry.org |

| Zinc or Magnesium Powder | Hydrazine Glyoxylate | Methanol | Rapid, room temperature, high yields | niscpr.res.in |

Asymmetric Synthesis and Stereochemical Control in Nitrophenyl Propanoate Analogues

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is of paramount importance in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule often dictates its biological activity. chiralpedia.com For analogues of nitrophenyl propanoates, stereochemical control typically focuses on creating a chiral center at the C2 or C3 position of the propanoate chain.

Several strategies have been developed to achieve high levels of stereoselectivity:

Chiral Auxiliaries: This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. A well-known example is the Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine. This reagent has been successfully used in the asymmetric synthesis of unnatural amino acids, including tryptophan analogues. nih.gov The auxiliary directs the stereochemical outcome of a reaction, such as alkylation, and is subsequently removed to yield the enantiomerically enriched product.

Chiral Catalysis: The use of small amounts of a chiral catalyst is a more atom-economical approach. chiralpedia.com Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, novel C2-symmetric squaramide-based primary diamines have been designed and applied as organocatalysts in asymmetric Michael additions to prepare the anticoagulant warfarin (B611796) and its analogues with high yield and enantioselectivity (up to 96% ee). rsc.org Enzymes are also used as catalysts in asymmetric approaches. mdpi.com

Substrate-Controlled Synthesis: In some cases, existing stereocenters in a complex molecule can direct the formation of new ones. Advanced strategies for natural product synthesis, such as the de novo asymmetric synthesis of anamarine, rely on a sequence of highly stereoselective reactions like the Sharpless asymmetric dihydroxylation and Leighton allylation to establish multiple stereocenters with precision. nih.gov

A relevant example is the preparation of enantiomeric forms of amino alkylaminophenyl propanoic acid, which starts from a methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate precursor. google.com This highlights a strategy where the stereocenter is established first, followed by the selective reduction of the nitro group.

Advanced Purification and Isolation Techniques in Synthetic Protocols

The isolation and purification of the target compound from reaction mixtures are critical steps in any synthetic protocol to ensure high purity of the final product. The techniques employed depend on the physical properties of the compound, such as its state (solid/liquid), solubility, and volatility.

For this compound and its analogues, a combination of standard and advanced techniques is used:

Extraction and Washing: This is often the first step in the work-up process. The product is extracted from the reaction mixture into an immiscible organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with aqueous solutions, such as sodium bicarbonate (NaHCO₃), to remove acidic impurities or unreacted reagents.

Chromatography: Column chromatography is a widely used technique for purifying compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A solvent system, such as a hexane/ethyl acetate mixture, is used as the mobile phase to elute the components at different rates, allowing for their separation.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water) in which it has high solubility at high temperatures and low solubility at low temperatures. rsc.org As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. rsc.org

Distillation: For liquid products that are thermally stable, vacuum distillation is an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Filtration and Drying: Solid products are typically isolated by filtration. Techniques can range from simple gravity or suction filtration to more advanced methods like centrifugation. chemicalbook.comgoogle.com Often, the isolated solid is washed with appropriate solvents to remove residual impurities. chemicalbook.com For instance, filtration through a pad of Celite can be used to remove fine particulate matter, such as catalysts. chemicalbook.com The final product is then dried under vacuum to remove any remaining solvent. chemicalbook.com

Table 3: Purification and Isolation Techniques

| Technique | Description | Application Example | Source(s) |

|---|---|---|---|

| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two immiscible liquids. | Extracting the product into dichloromethane or ethyl acetate after reaction completion. | |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a solid adsorbent. | Purifying crude product using a hexane/ethyl acetate eluent system. | |

| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purifying crude methyl 3-nitrobenzoate from a hot ethanol/water mixture. | rsc.org |

| Vacuum Distillation | Purifying liquids by boiling them at a reduced pressure to lower the boiling point. | Isolation of the final liquid ester product. | |

| Filtration | Separating a solid from a liquid or gas by passing the mixture through a filter medium. | Isolating a precipitated product, followed by washing with boiling solvents to remove impurities. | chemicalbook.com |

| Celite Filtration | Using a diatomaceous earth filter aid to remove fine particles. | Removing palladium on carbon (Pd/C) catalyst after a hydrogenation reaction. | chemicalbook.com |

| Drying under Vacuum | Removing residual solvent from a solid product. | Final step after filtration and washing to obtain the pure, dry compound. | chemicalbook.com |

Detailed Chemical Reactivity and Transformation Pathways of Methyl 3 2 Nitrophenyl Propanoate

Transformations Involving the Ester Functionality

The ester group in methyl 3-(2-nitrophenyl)propanoate is a primary site for chemical modification, allowing for its conversion into other functional groups, most notably carboxylic acids and other esters through hydrolysis and transesterification reactions.

Controlled Hydrolysis Reactions to Carboxylic Acids

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(2-nitrophenyl)propanoic acid, is a fundamental transformation. nih.gov This reaction is typically achieved under aqueous conditions with either acid or base catalysis. The process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the ester's carbonyl carbon.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. In contrast, under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid product. The progress of this hydrolysis can be monitored by various analytical techniques, including titration, to determine the concentration of the resulting carboxylic acid. researchgate.net

The efficiency of hydrolysis is influenced by several factors, including temperature, the concentration of the acid or base catalyst, and the solvent system used. For instance, the hydrolysis of related ester compounds has been shown to be influenced by the nature of the solvent and the presence of water networks that can stabilize transition states. mdpi.com

Table 1: Conditions for Hydrolysis of Related Esters

| Reactant | Catalyst | Solvent | Product |

|---|---|---|---|

| Methyl lactate | Acid | Water | Lactic acid |

| [14C]-diclofop-methyl | - | Soil/Water | Diclofop |

This table is generated for illustrative purposes based on related hydrolysis reactions.

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, resulting in the formation of a new ester. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a typical acid-catalyzed transesterification, an alcohol is used in large excess as the solvent. The reaction mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-catalyzed transesterification, often employing an alkoxide that corresponds to the desired ester, proceeds via nucleophilic addition of the alkoxide to the carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is often used as the solvent. This ensures a high concentration of the incoming alkoxide and helps to shift the equilibrium forward. masterorganicchemistry.com

Table 2: General Conditions for Transesterification

| Catalyst | Nucleophile | Solvent | Key Feature |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Alcohol (R'OH) | Excess R'OH | Protonation of carbonyl activates the ester |

| Base (e.g., NaOR') | Alkoxide (R'O⁻) | R'OH | Formation of a tetrahedral intermediate |

This table provides a general overview of transesterification conditions.

Reactions of the Nitro-Substituted Aromatic Ring

The presence of the nitro group on the aromatic ring significantly influences its reactivity, making it susceptible to a range of transformations, particularly reductive cyclizations and nucleophilic aromatic substitutions.

Reductive Cyclizations to Heterocyclic Systems

The nitro group of this compound can be readily reduced, and this reduction can be coupled with an intramolecular cyclization to form various heterocyclic systems. The specific product formed is dependent on the reaction conditions and the reducing agent employed.

For example, the reduction of a nitro group ortho to a suitable side chain can lead to the formation of indazoles or quinolines. Reductive heterocyclization processes using reagents like zinc or iron dust in acetic acid have been shown to be effective for converting 2-nitrophenyl derivatives into quinoline (B57606) structures. nih.gov Similarly, molybdenum-catalyzed reductive cyclizations are known to produce indazole derivatives from related ortho-nitro-substituted precursors. researchgate.net These reactions proceed through the initial reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular condensation with the side chain, followed by dehydration or other rearomatization steps to yield the final heterocyclic product.

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, which in many cases can be the nitro group itself, although this is less common than substitution of a halide. organicchemistrytutor.comorganicchemistoncall.com

The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate. organicchemistoncall.com The subsequent departure of the leaving group restores the aromaticity of the ring. nih.gov For the nitro group to act as a leaving group, very strong nucleophiles and often harsh reaction conditions are required. More commonly, another leaving group, such as a halogen, positioned ortho or para to the nitro group would be substituted. organicchemistrytutor.com

Table 3: Key Aspects of Nucleophilic Aromatic Substitution

| Feature | Description |

|---|---|

| Requirement | Electron-withdrawing group (e.g., NO₂) and a leaving group on the aromatic ring. organicchemistrytutor.com |

| Mechanism | Addition of a nucleophile to form a Meisenheimer complex, followed by elimination of the leaving group. masterorganicchemistry.comnih.gov |

| Intermediate | A resonance-stabilized carbanion. organicchemistrytutor.com |

| Rate-determining step | Typically the formation of the Meisenheimer complex. nih.gov |

This table summarizes the general principles of SNAr reactions.

Oxidative Transformations of the Nitroarene

While reactions involving the reduction of the nitro group are more common, oxidative transformations of the nitroarene moiety are also possible, though less frequently described for this specific compound. In general, the aromatic ring of nitroarenes is relatively resistant to oxidation due to the deactivating effect of the nitro group. However, under specific and often harsh oxidative conditions, transformations can occur. These are not standard or widely utilized reactions for this class of compounds.

Reactivity of the Propanoate Chain and Alpha/Beta Positions

The reactivity of the propanoate chain in this compound is largely dictated by the electronic properties of the ester functional group and the influence of the ortho-substituted nitrophenyl ring. The aliphatic backbone, consisting of alpha (α) and beta (β) carbons relative to the carbonyl group, exhibits distinct reactivity patterns.

The aliphatic backbone of this compound is generally less reactive towards alkylation and substitution compared to other positions in the molecule, such as the aromatic ring or the carbonyl carbon. The C-H bonds at the α and β positions are relatively strong and not easily broken. However, under specific conditions, reactions at these positions can be induced.

The acidity of the α-protons is a key factor in determining the reactivity of the carbon adjacent to the carbonyl group. In the case of this compound, these protons are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in alkylation reactions. However, the formation of this enolate is not as favorable as in systems with stronger electron-withdrawing groups directly attached to the α-carbon.

The β-position is not directly activated by the ester group and is therefore significantly less prone to deprotonation and subsequent alkylation. Functionalization at the β-position typically requires more complex multi-step synthetic strategies, often involving the introduction of a functional group that can be displaced or that directs reactivity to this position.

While specific, extensively documented examples of alkylation and substitution on the aliphatic backbone of this compound are not prevalent in readily available literature, the general principles of ester enolate chemistry would apply. The table below outlines the theoretical conditions and expected outcomes for such reactions.

| Reaction Type | Reagents and Conditions | Expected Outcome | Research Findings Summary |

| α-Alkylation | 1. Strong, non-nucleophilic base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF) at low temperature. 2. Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). | Formation of a new C-C bond at the α-position, yielding methyl 2-alkyl-3-(2-nitrophenyl)propanoate. | The generation of an enolate at the α-position is a prerequisite. The reaction's success would be highly dependent on the choice of base and reaction conditions to avoid side reactions like self-condensation or reaction at the nitro group. |

| β-Substitution | Requires prior functionalization (e.g., introduction of a leaving group). Not a direct substitution on the C-H bond. | Product of substitution at the β-carbon. | Direct C-H activation and substitution at the β-position of a saturated ester like this is a challenging transformation in organic synthesis and would likely require specialized catalytic systems. |

Note: LDA refers to Lithium diisopropylamide, NaH to Sodium hydride, and THF to Tetrahydrofuran (B95107).

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis for the formation of cyclic compounds. The Diels-Alder reaction specifically involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. wikipedia.orgsigmaaldrich.comebsco.com

Crucially, the aliphatic propanoate chain of This compound is saturated , meaning it lacks the carbon-carbon double or triple bonds necessary to act as a dienophile in a conventional Diels-Alder reaction. wikipedia.orgsigmaaldrich.com Therefore, this compound itself cannot participate in Diels-Alder or other [4+2] cycloaddition reactions via its aliphatic backbone.

In contrast, its unsaturated analogue, methyl 3-(2-nitrophenyl)prop-2-enoate, which contains a double bond in conjugation with both the ester and the nitrophenyl ring, is an activated dienophile and can readily participate in Diels-Alder reactions. The electron-withdrawing nature of the nitro group and the ester group in this unsaturated system enhances its reactivity towards electron-rich dienes.

The fundamental requirements for a molecule to act as a dienophile in a Diels-Alder reaction are summarized in the table below.

| Requirement for Dienophile | Presence in this compound | Consequence |

| Pi (π) bond (C=C or C≡C) | Absent in the aliphatic chain. | Cannot undergo cycloaddition as a dienophile. wikipedia.orgsigmaaldrich.com |

| Electron-withdrawing groups (optional but activating) | Present (nitro and ester groups), but not conjugated with a π-bond in the aliphatic chain. | The activating effect of these groups is not transmitted to the saturated backbone for the purpose of a cycloaddition reaction. |

Therefore, any discussion of Diels-Alder or other cycloaddition reactions in the context of derivatives of 3-(2-nitrophenyl)propanoic acid almost invariably refers to the unsaturated analogues, not the saturated compound this compound.

Sophisticated Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Methodologies for Structural and Electronic Insights

The comprehensive spectroscopic analysis of Methyl 3-(2-nitrophenyl)propanoate would have relied on several key techniques to provide a full picture of its molecular identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Analysis

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data would be crucial. The ¹H NMR spectrum would reveal the number of unique proton environments, their chemical shifts, and their coupling patterns, allowing for the assignment of protons in the ethyl chain and the substituted aromatic ring. Similarly, the ¹³C NMR spectrum would identify all non-equivalent carbon atoms, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and those of the propanoate chain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, the mass spectrum would confirm the molecular weight and the elemental composition through the observation of the molecular ion peak. Analysis of the fragmentation pattern would offer clues about the stability of different parts of the molecule and the preferred bond cleavage pathways upon ionization.

Electronic Spectroscopy: UV-Vis Absorption for Chromogenic Properties and Interactions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The presence of the nitrophenyl group in this compound suggests that it would absorb light in the ultraviolet-visible region. The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), providing information about the electronic structure and the extent of conjugation within the molecule.

Quantum Chemical Calculations and Theoretical Modeling

To complement experimental data, theoretical calculations are invaluable for predicting and understanding molecular properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine the most stable three-dimensional arrangement of its atoms (molecular geometry). Furthermore, these calculations can predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

Frontier Molecular Orbital Theory (HOMO-LUMO) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A computational study on this compound would calculate the energies of these orbitals. This data, typically generated using Density Functional Theory (DFT), would be presented in a table to quantify its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table illustrates the format for presenting FMO data. Specific values for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) Analyses for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and bonding.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. It helps in identifying electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions.

For this compound, NBO analysis would quantify the stabilization energies associated with intramolecular charge transfer, while the MESP map would visualize the electron-rich and electron-poor regions.

Table 2: Illustrative NBO Analysis Data for a Molecule

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Specific Donor Orbital | Specific Acceptor Orbital | Data not available |

| Specific Donor Orbital | Specific Acceptor Orbital | Data not available |

This table shows example data from an NBO analysis. Such data is currently unavailable for this compound.

Computational Predictions of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β), which is a measure of its second-order NLO response. The presence of electron-donating and electron-withdrawing groups, as in this compound, can lead to significant NLO properties.

A computational investigation would involve calculating the dipole moment and hyperpolarizability tensors to evaluate the NLO potential of this compound.

Table 3: Example of Calculated NLO Properties

| Property | Value (a.u.) |

| Dipole Moment (µ) | Data not available |

| First-order Hyperpolarizability (β) | Data not available |

This table is a template for presenting NLO data. Specific computational results for this compound have not been found.

Mechanistic Investigations through Transition State Modeling and Reaction Pathway Analysis

Computational chemistry is a powerful tool for exploring reaction mechanisms. By modeling the transition states and mapping the potential energy surface of a reaction, chemists can understand the feasibility and pathways of chemical transformations. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. Such studies provide insights into the activation energies and the structures of intermediates and transition states, which are often difficult to determine experimentally.

Diverse Applications in Academic Research and Chemical Synthesis

Role as a Versatile Synthetic Intermediate in Organic Synthesis

At its core, Methyl 3-(2-nitrophenyl)propanoate is a highly valued synthetic intermediate in the field of organic chemistry. Its structure, featuring a nitro group and a propanoate chain attached to a benzene (B151609) ring, provides multiple reactive sites for chemists to exploit. The nitro group can be readily reduced to an amino group, opening up a plethora of possibilities for further chemical transformations. This amine can then participate in various coupling reactions to build more complex molecular architectures.

Furthermore, the ester group of the propanoate chain can be hydrolyzed to a carboxylic acid or converted into other functional groups, adding another layer of synthetic versatility. This adaptability allows chemists to use this compound as a foundational building block for a diverse range of target molecules. Its utility is evident in the development of novel synthetic methodologies and the exploration of fundamental reaction mechanisms.

Precursors for Complex Pharmaceutical and Agrochemical Molecules

The structural motifs present in this compound are frequently found in biologically active compounds, making it a key precursor in the synthesis of pharmaceuticals and agrochemicals. The 2-nitrophenyl group, in particular, is a common feature in many drug candidates and active ingredients in crop protection products.

In pharmaceutical research, derivatives of this compound are investigated for their potential therapeutic properties. For instance, related structures have been explored in the development of new drugs. pharmaffiliates.com The ability to modify the core structure of this compound allows for the creation of libraries of compounds that can be screened for biological activity against various diseases.

Similarly, in the agrochemical industry, this compound serves as a starting material for the synthesis of novel pesticides and herbicides. The introduction of specific functional groups onto the core scaffold can lead to the development of more effective and selective crop protection agents.

Application in Enzyme Catalysis and Biochemical Pathway Studies

The study of enzymes and biochemical pathways is crucial for understanding biological processes and for the development of new medicines. This compound and its derivatives can serve as valuable tools in this area of research. For example, compounds with similar structures have been utilized to investigate enzyme inhibition, which can help in understanding metabolic pathways in pathogenic organisms.

By designing and synthesizing specific analogs of this compound, researchers can create probes to study the active sites of enzymes. The interaction of these probes with enzymes can provide insights into their structure and function. This information is invaluable for the rational design of enzyme inhibitors, which are a major class of therapeutic agents.

Development of Chemical Sensors and Fluorescent Probes

The unique electronic properties of the nitrophenyl group make this compound and its analogs suitable for the development of chemical sensors and fluorescent probes. A related compound, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, has been successfully used as a colorimetric chemosensor. researchgate.net This sensor demonstrated a visible color change from colorless to light yellow in the presence of specific anions like dihydrogen phosphate (B84403) and acetate (B1210297), while showing no response to other anions. researchgate.net

This selective detection capability is crucial for applications in environmental monitoring, industrial process control, and medical diagnostics. The development of such sensors relies on the principle that the binding of an analyte to the sensor molecule induces a change in its photophysical properties, such as color or fluorescence. The nitrophenyl moiety often acts as the signaling unit in these systems. researchgate.net

Contribution to Materials Science and Specialty Chemical Production

The versatility of this compound extends to the realm of materials science and the production of specialty chemicals. sigmaaldrich.com Its ability to undergo various chemical transformations makes it a useful monomer or additive in the synthesis of polymers and other advanced materials. The incorporation of the nitrophenyl group can impart specific properties to the resulting material, such as altered thermal stability, optical properties, or reactivity.

In the production of specialty chemicals, this compound can serve as a key intermediate for the synthesis of dyes, pigments, and other high-value chemical products. Its utility in creating a wide range of organic compounds makes it an important component in the chemical industry's toolkit.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations and Methodologies

The synthesis of derivatives of methyl 3-(2-nitrophenyl)propanoate has traditionally relied on methods like Knoevenagel condensation and Horner-Wadsworth-Emmons reactions. However, the focus is shifting towards more efficient and selective catalytic systems. Researchers are exploring novel catalysts to improve reaction yields and reduce the need for harsh reaction conditions. For instance, the use of iodine-promoted molybdenum carbonyl catalysts has shown promise in related propionate (B1217596) syntheses, operating at lower pressures and temperatures than conventional methods. researchgate.net

Future investigations will likely concentrate on developing bifunctional acid-base catalysts, such as group V metals on silica (B1680970) supports, which have demonstrated high activity and stability in similar condensation reactions. researchgate.net The exploration of metal-catalyzed acceptorless coupling and one-pot reactions is another promising avenue, aiming to improve atom economy and minimize hazardous waste. mdpi.com The development of these novel catalytic strategies is crucial for streamlining the synthesis of complex molecules derived from this compound.

Green Chemistry Approaches to Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. The goal is to develop more sustainable methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov A key focus is on the use of greener solvents or even solvent-free reaction conditions. mdpi.com

One promising approach is the adoption of mechanochemistry, where mechanical energy initiates reactions, often at room temperature and with minimal solvent use. nih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, which are structurally related to potential derivatives of this compound. nih.gov Furthermore, the use of renewable feedstocks and biocatalysis are emerging as important strategies. For example, plant extracts have been utilized in the green synthesis of nanoparticles, a concept that could be adapted for the production of organic compounds. ejcmpr.com The development of one-pot syntheses, which reduce the number of reaction steps and purification processes, is also a key aspect of greening the production of this and related compounds. nih.gov

Advanced Applications in Molecular Recognition and Sensing

The unique electronic properties of the nitrophenyl group make this compound and its derivatives intriguing candidates for applications in molecular recognition and sensing. The electron-withdrawing nature of the nitro group can enhance the acidity of nearby functional groups, enabling them to act as binding sites for anions through hydrogen bonding. researchgate.net This principle has been demonstrated in related compounds where a nitrophenyl moiety acts as a chromogenic signaling unit in colorimetric sensors for anions like fluoride (B91410) and cyanide. researchgate.net

Future research will likely explore the integration of the this compound scaffold into more complex host-guest systems, such as catenanes and rotaxanes. rsc.org By incorporating redox- or photo-active centers, these mechanically interlocked molecules could function as sophisticated molecular sensors and switches. rsc.org The development of such sensors could have significant applications in environmental monitoring and biomedical diagnostics. The ability of related structures to exhibit color changes in the presence of specific anions further highlights the potential in developing selective and sensitive chemosensors. researchgate.net

Bio-inspired Synthesis and Biocatalytic Applications

Drawing inspiration from nature, researchers are exploring bio-inspired and biocatalytic approaches for the synthesis and application of compounds like this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity and mild reaction conditions. For instance, enzymes like monoamine oxidase have been used in the enantioselective synthesis of precursors for complex pharmaceutical compounds. mdpi.com

Future directions could involve using enzymes for the selective reduction of the nitro group in this compound to an amino group, a key transformation for creating a variety of derivatives. The reactivity of the nitro group and the conjugated double bond system suggests potential interactions with biological molecules, opening avenues for mechanistic studies and the development of enzyme inhibitors. Furthermore, the synthesis of compounds using microorganisms or plant extracts, a cornerstone of green synthesis, represents a promising bio-inspired approach to producing valuable chemical intermediates. ejcmpr.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-(2-nitrophenyl)propanoate in laboratory settings?

- Methodological Answer : The compound is synthesized via esterification of 3-(2-nitrophenyl)propanoic acid with methanol, catalyzed by acidic agents like sulfuric acid or p-toluenesulfonic acid . Key steps include:

- Refluxing the reaction mixture to ensure complete conversion.

- Purification via column chromatography or recrystallization to isolate the ester.

- Characterization using melting point analysis and spectroscopic methods (e.g., NMR, IR).

- Critical Data : Reaction yields typically range from 60–80% under optimized conditions. The nitro group’s electron-withdrawing nature may necessitate longer reaction times compared to non-nitrated analogs .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons near the nitro group appear as doublets or multiplets at δ 7.5–8.5 ppm. The methyl ester group resonates as a singlet at δ 3.6–3.8 ppm.

- ¹³C NMR : The carbonyl carbon (ester) appears at δ 165–170 ppm, while nitro-substituted carbons are deshielded to δ 145–150 ppm .

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Compare p-toluenesulfonic acid (mild) vs. H₂SO₄ (strong acid) to balance reactivity and byproduct formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while protic solvents (e.g., methanol) favor esterification equilibrium .

- Statistical Design : Use Design of Experiments (DoE) to analyze interactions between temperature, catalyst loading, and solvent ratios .

- Data Contradiction Note : Higher temperatures (>100°C) may degrade the nitro group, reducing yield despite faster kinetics. Controlled reflux (<80°C) is recommended .

Q. What strategies address contradictions in observed vs. predicted reactivity of the nitro group in substitution reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects of the nitro group on reaction pathways (e.g., meta-directing behavior in electrophilic substitution) .

- Kinetic Studies : Monitor reaction progress under varying nucleophiles (e.g., amines vs. thiols) and solvents (polar vs. nonpolar) to identify steric/electronic bottlenecks .

- Example : Nitro groups may unexpectedly stabilize intermediates in SNAr reactions, altering rate laws predicted by classic Hammett parameters .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Studies : Incubate the compound in buffers (pH 1–12) and analyze degradation via HPLC. Nitro groups are stable in acidic conditions but may hydrolyze in strong bases (>pH 10) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (~150–180°C).

- Data Interpretation : Degradation products (e.g., 3-(2-nitrophenyl)propanoic acid) confirm ester hydrolysis pathways .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry research?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling synthesis of pharmaceutically relevant aniline derivatives .

- Structure-Activity Studies : Compare bioactivity of nitro vs. amine analogs in assays targeting enzymes (e.g., cyclooxygenase) or receptors (e.g., GPCRs) .

- Key Consideration : The nitro group’s electron-withdrawing effects can enhance binding affinity to hydrophobic pockets in proteins .

Q. What crystallographic techniques are suitable for resolving the spatial arrangement of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/methanol) and collect data at 294 K. Analyze dihedral angles between the nitro-phenyl and propanoate moieties to assess planarity .

- Hydrogen Bonding Analysis : Weak C–H···O interactions (2.8–3.2 Å) often stabilize crystal packing, as observed in related nitroaromatic esters .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in solution (e.g., restricted rotation around the ester C–O bond) can split peaks. Variable-temperature NMR (VT-NMR) clarifies such behavior .

- 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons adjacent to the nitro group .

Q. What computational tools predict the electrochemical behavior of the nitro group in reduction reactions?

- Methodological Answer :

- Cyclic Voltammetry Simulations : Software like DigiElch models reduction potentials, correlating with experimental voltammograms.

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify electron transfer pathways during nitro-to-amine reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.